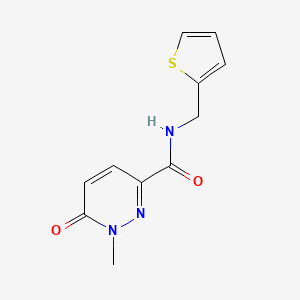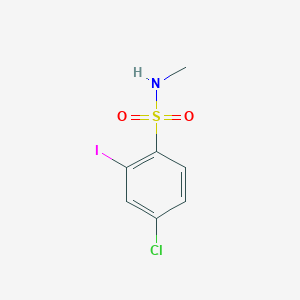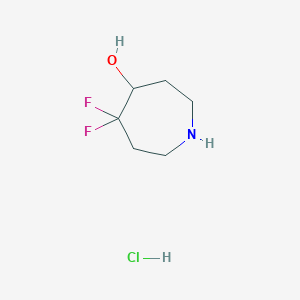![molecular formula C11H10BrNO2 B2686003 1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one CAS No. 2551118-05-7](/img/structure/B2686003.png)
1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination of phenol, cyclization, and subsequent functionalization. Researchers have explored various synthetic routes, aiming for high yields and purity. Notably, asymmetric approaches have been investigated to achieve enantioselective synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibitory Activity
One of the primary research applications of this compound involves its synthesis and evaluation as an enzyme inhibitor. Studies have demonstrated the synthesis of novel achiral and chiral derivatives of 1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, investigating their potential as enzyme inhibitors. For instance, compounds have been synthesized and tested for their ability to inhibit human placental aromatase, a key enzyme in the conversion of androgens to estrogens. This enzyme's inhibition is of particular interest for the development of treatments for hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Platform for Functional Diversity
Research has also explored the versatility of the compound's structure for synthesizing backbone-constrained analogues of clinically approved drugs. The compound's framework has been used to develop analogues of γ-amino butyric acid (GABA) and drugs like baclofen and pregabalin, highlighting its utility in creating new therapeutic molecules with potential applications in neurology and pain management (Garsi et al., 2022).
Development of Novel Morpholine-Based Building Blocks
Another significant area of application is the development of novel morpholine-based building blocks for medicinal chemistry research. Bridged bicyclic morpholines, including the compound , are highlighted for their similarity in lipophilicity to morpholine and their potential as morpholine isosteres. These properties make them valuable in the design and synthesis of new drugs, particularly those aiming to modulate physicochemical and pharmacokinetic properties (Walker et al., 2012).
Antibacterial and Antitumor Activities
Additionally, derivatives of this compound have been investigated for their antibacterial and antitumor activities. Research includes the synthesis of Schiff base derivatives and their evaluation against various bacterial strains and tumor cell lines. These studies aim to identify new therapeutic agents with improved efficacy and safety profiles for treating infectious diseases and cancer (Al-Masoudi et al., 2015).
Wirkmechanismus
Target of Action
The exact target of “1-(4-Bromophenyl)-2-oxa-4-azabicyclo[31Compounds with similar bicyclic structures have been used in the design of high-energy density compounds (hedcs) .
Mode of Action
Without specific information on the compound, it’s challenging to provide an accurate mode of action. Similar bicyclic compounds have been studied theoretically for their density, heat of sublimation, and impact sensitivity .
Biochemical Pathways
The exact biochemical pathways affected by “1-(4-Bromophenyl)-2-oxa-4-azabicyclo[31Similar bicyclic compounds have been used in the design of hedcs, suggesting they may interact with energy-related biochemical pathways .
Result of Action
The molecular and cellular effects of “1-(4-Bromophenyl)-2-oxa-4-azabicyclo[31Similar bicyclic compounds have been studied for their potential as hedcs .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)11-5-9(6-11)13-10(14)15-11/h1-4,9H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQXUHJEADIRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC(=O)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide](/img/structure/B2685927.png)

![3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2685931.png)
![Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2685932.png)


![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685937.png)
methanone](/img/structure/B2685938.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2685939.png)

![N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B2685941.png)
![3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2685943.png)
